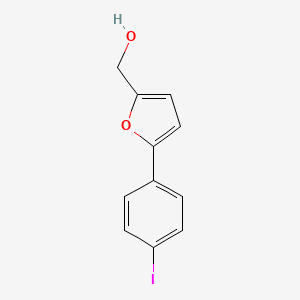
(5-(4-Iodophenyl)furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Iodophenyl)furan-2-yl)methanol: is an organic compound that features a furan ring substituted with a 4-iodophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Iodophenyl)furan-2-yl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Iodophenyl Group: The iodination of a phenyl ring can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the iodophenyl group to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: (5-(4-Iodophenyl)furan-2-yl)carboxylic acid.
Reduction: (5-Phenylfuran-2-yl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (5-(4-Iodophenyl)furan-2-yl)methanol can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving furan derivatives.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (5-(4-Iodophenyl)furan-2-yl)methanol exerts its effects depends on its interaction with molecular targets. The furan ring and the iodophenyl group can interact with various biological molecules, potentially affecting pathways involved in cell signaling, metabolism, and other processes.
Comparison with Similar Compounds
(5-Phenylfuran-2-yl)methanol: Lacks the iodine atom, which may affect its reactivity and applications.
(5-(4-Bromophenyl)furan-2-yl)methanol: Similar structure but with a bromine atom instead of iodine, which can influence its chemical behavior.
Uniqueness:
- The presence of the iodine atom in (5-(4-Iodophenyl)furan-2-yl)methanol makes it unique compared to its analogs, potentially offering different reactivity and applications in various fields.
Properties
Molecular Formula |
C11H9IO2 |
|---|---|
Molecular Weight |
300.09 g/mol |
IUPAC Name |
[5-(4-iodophenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C11H9IO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2 |
InChI Key |
SSWQLYXMDGXZSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine](/img/structure/B11773724.png)
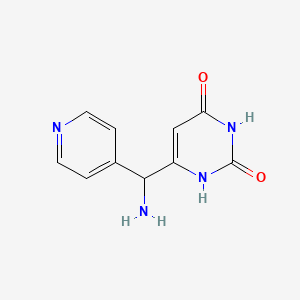
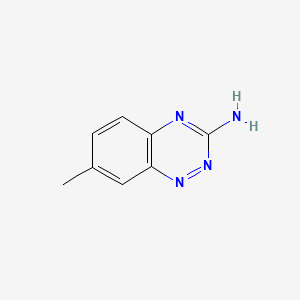

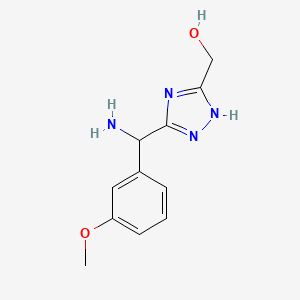
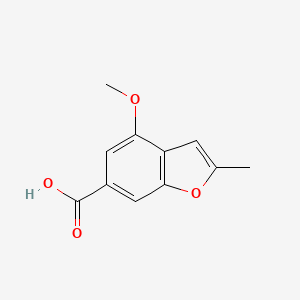
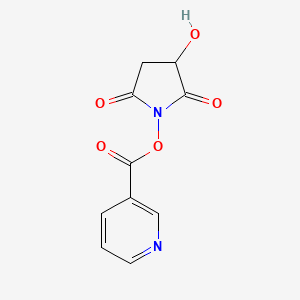
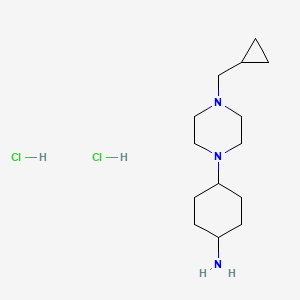
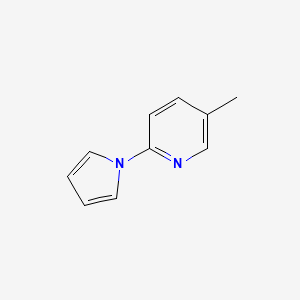
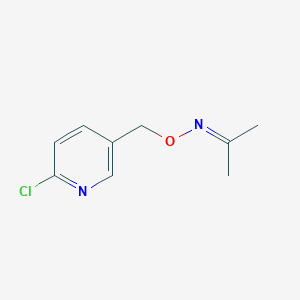
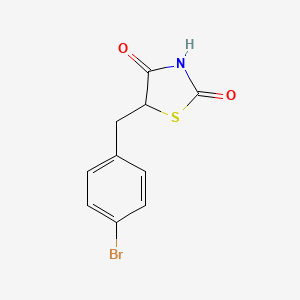
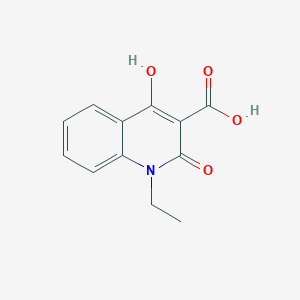
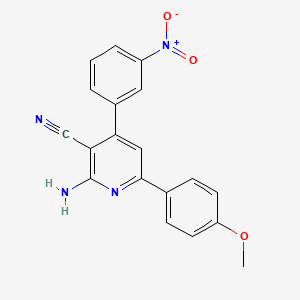
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)
